N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide is a heterocyclic compound featuring a benzamide core substituted with a 5-methyl-1,3,4-thiadiazole ring at the amide nitrogen and an isopropoxy group at the ortho position of the benzamide (Figure 1). The thiadiazole moiety is a sulfur- and nitrogen-containing heterocycle known for its role in enhancing pharmacological properties, including enzyme inhibition and anticancer activity .
Properties
Molecular Formula |
C13H15N3O2S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C13H15N3O2S/c1-8(2)18-11-7-5-4-6-10(11)12(17)14-13-16-15-9(3)19-13/h4-8H,1-3H3,(H,14,16,17) |
InChI Key |
AVJCPMCVSLCAHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC(C)C |
Origin of Product |
United States |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHNOS
- SMILES Notation : CC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC(C)C
- InChIKey : AVJCPMCVSLCAHB-UHFFFAOYSA-N
The presence of the thiadiazole moiety is significant as it is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole framework exhibit notable antimicrobial properties. A study highlighted that derivatives with this moiety showed varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Methyl-1,3,4-thiadiazole derivative A | Staphylococcus aureus | 32 μg/mL |
| 5-Methyl-1,3,4-thiadiazole derivative B | Escherichia coli | 64 μg/mL |
| 5-Methyl-1,3,4-thiadiazole derivative C | Candida albicans | 42 μg/mL |
These findings suggest that modifications to the thiadiazole ring can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound's ability to inhibit cancer cell proliferation has been linked to its structural features.
Case Study: Inhibition of Cancer Cell Lines
A recent study evaluated the effects of this compound on several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results :
- MCF-7 cells showed a significant reduction in viability at concentrations above 10 µM.
- HeLa cells exhibited a dose-dependent response with IC50 values around 15 µM.
- A549 cells were less sensitive with an IC50 value exceeding 20 µM.
These results indicate that while the compound shows promise against certain cancer types, further optimization may be necessary to enhance its potency.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Membranes : Antimicrobial activity may stem from its ability to disrupt bacterial cell membranes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Comparative Insights
Substituent Effects on Enzyme Inhibition: The target compound’s isopropoxy group introduces moderate lipophilicity compared to the cyclopropylamine group in T-446. T-448’s cyclopropylamine enables covalent binding to LSD1 via a formyl-FAD adduct, resulting in high specificity and safety . Benzylthio substituents (as in ) enhance hydrophobic interactions with kinase active sites, whereas the target compound’s methyl group on thiadiazole reduces steric bulk, possibly improving metabolic stability .
Anticancer Activity :
- Compounds with pyridyl () or acrylamido substituents () exhibit extended π-systems for DNA intercalation or enzyme binding. The target compound lacks such conjugation, suggesting alternative mechanisms (e.g., kinase inhibition) .
Synthetic Routes :
- Most analogues are synthesized via nucleophilic substitution or condensation reactions. For example, T-448 uses cyclopropane precursors, while the target compound likely employs 2-isopropoxybenzoyl chloride and 5-methyl-1,3,4-thiadiazol-2-amine under microwave or conventional heating .
Physicochemical Properties: The isopropoxy group increases logP compared to polar substituents (e.g., amino in ), balancing solubility and membrane permeability. Nitro or methoxy groups (e.g., ) further modulate electron density but may reduce stability .
Preparation Methods
Amide Bond Formation Using Carbodiimide Coupling Agents
A common approach for amidation is the use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) as an additive to improve yields and reduce side reactions. This method is typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at room temperature.
- The 2-(propan-2-yloxy)benzoic acid is first dissolved in the solvent.
- EDC and HOBt are added to activate the carboxyl group.
- Then, 5-methyl-1,3,4-thiadiazol-2-amine is introduced.
- The reaction mixture is stirred for 12–24 hours.
- Completion is monitored by thin-layer chromatography (TLC).
- Work-up involves aqueous extraction, washing with sodium bicarbonate, diluted acid, and brine, followed by drying and purification by column chromatography.
This approach is adapted from related thiadiazole-benzamide syntheses reported in the literature, such as amidation of 5-amino-1,3,4-thiadiazole derivatives with phenylacetic acid derivatives.
Microwave-Assisted Synthesis
Microwave irradiation has been reported to accelerate the amidation reactions involving thiadiazole derivatives, enhancing yields and reducing reaction times significantly compared to conventional heating. This method involves:
- Mixing the carboxylic acid and amine with coupling agents as above.
- Subjecting the reaction mixture to microwave irradiation at controlled temperatures (e.g., 80–120 °C) for 10–30 minutes.
- Work-up and purification as usual.
This technique is beneficial for rapid synthesis and has been applied to thiadiazole derivative preparations.
Alternative Activation Methods
Other methods may include:
- Use of acid chlorides: Conversion of 2-(propan-2-yloxy)benzoic acid to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with 5-methyl-1,3,4-thiadiazol-2-amine.
- Direct coupling with coupling reagents like DCC (dicyclohexylcarbodiimide) or CDI (carbonyldiimidazole).
These methods require careful control to avoid side reactions and typically need inert atmosphere conditions.
- Thin Layer Chromatography (TLC): Used to monitor reaction completion.
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm structure and purity.
- Infrared Spectroscopy (IR): Confirms amide bond formation (amide C=O stretch ~1650 cm^-1).
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- Melting Point Determination: Confirms purity and identity.
- The amidation reaction between 2-(propan-2-yloxy)benzoic acid derivatives and 5-methyl-1,3,4-thiadiazol-2-amine is the key step in synthesizing this compound.
- Carbodiimide-mediated coupling (EDC/HOBt) in acetonitrile at room temperature is a reliable and widely used method.
- Microwave-assisted synthesis offers a time-efficient alternative.
- Purification typically involves aqueous work-up and silica gel chromatography.
- Yields are generally good (60–80%) with high purity confirmed by spectroscopic methods.
- No direct patents or extensive literature specifically on this exact compound’s synthesis were found, but analogous compounds and methods provide a robust framework for preparation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propan-2-yloxy)benzamide and its structural analogs?
- Methodology : Microwave-assisted solvent-free synthesis under controlled irradiation (e.g., 300–600 W) is a robust method for generating thiadiazole-benzamide hybrids. Key steps include coupling 5-methyl-1,3,4-thiadiazol-2-amine with 2-(propan-2-yloxy)benzoyl chloride in the presence of a base. Alternative routes involve cyclization of thiourea derivatives with substituted benzoyl chlorides under reflux conditions in ethanol or methanol .
- Validation : Reaction progress is monitored via TLC, and purity is confirmed by melting point analysis. Final compounds are characterized by /-NMR, IR, and mass spectrometry .
Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of this compound?
- NMR : -NMR (400 MHz, DMSO-) reveals distinct peaks for the isopropoxy group (δ 1.30–1.35 ppm, doublet) and the thiadiazole ring protons (δ 2.50 ppm, singlet for 5-methyl). -NMR confirms carbonyl (C=O) at ~165 ppm and aromatic carbons between 110–160 ppm .
- IR : Stretching vibrations for C=O (1680–1700 cm) and C-N (1250–1300 cm) are critical for structural validation .
- MS : Molecular ion peaks ([M+H]) are observed in ESI-MS, with fragmentation patterns aligning with the proposed structure .
Q. What preliminary biological assays are recommended for evaluating anticancer potential?
- Protocol : Use the MTT assay against cancer cell lines (e.g., SK-MEL-2, HL-60, MCF-7) with Adriamycin as a positive control. Normalize activity using GI values (50% growth inhibition) .
- Data Interpretation : Compounds with GI < 10 µM are prioritized. For example, analogs with nitro or methoxy substituents show enhanced cytotoxicity (e.g., GI = 2.8 µM against PC3 cells) .
Advanced Research Questions
Q. How do modifications at specific positions of the thiadiazole ring affect anticancer potency?
- Structure-Activity Relationship (SAR) :
- Design Strategy : Computational tools (e.g., QikProp) predict ADMET properties to balance potency and bioavailability .
Q. What strategies resolve contradictions in biological activity data across cell lines?
- Case Study : A compound may show high activity in HL-60 (leukemia) but low efficacy in MCF-7 (breast cancer).
- Hypothesis Testing : Evaluate differences in cell membrane permeability (via PAMPA assay) or target expression (e.g., 15-LOX levels in HT29 vs. SKNMC cells) .
- Experimental Validation : Use siRNA knockdown of 15-LOX in resistant cell lines to confirm target specificity .
Q. How does molecular docking elucidate the mechanism of action for thiadiazole-benzamide hybrids?
- Protocol : Dock the compound into the active site of 15-lipoxygenase (PDB: 1LOX) using AutoDock Vina. Key interactions include:
- Hydrogen bonding between the benzamide carbonyl and Arg403.
- π-π stacking between the thiadiazole ring and Phe144 .
Q. What crystallographic approaches determine the 3D structure, and how does SHELX software facilitate refinement?
- Single-Crystal X-ray Diffraction : Crystals are grown via slow evaporation (e.g., ethanol/water). Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) yields resolution limits of ~0.80 Å .
- SHELX Workflow :
SHELXD : Solve phase problems via dual-space methods.
SHELXL : Refine anisotropic displacement parameters and validate with R-factors (e.g., R = 0.050 for 4-Chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]-benzamide) .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition vs. cellular cytotoxicity data?
- Example : A compound may inhibit 15-LOX (IC = 5 µM) but show poor cytotoxicity (GI > 50 µM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
